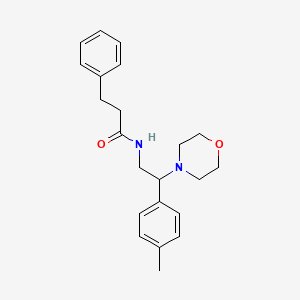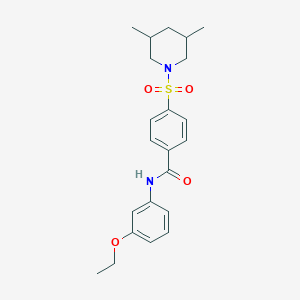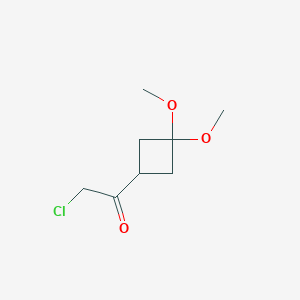
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone is a compound of significant interest in the scientific community, particularly within the fields of chemistry, biology, and medicine. The molecule features a complex structure comprising a dihydroisoquinolinyl sulfonyl phenyl core with an ethanone moiety, hinting at its potential for diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone can be synthesized through multiple steps involving the formation of intermediate compounds. The general synthetic route might include:
Formation of the 1-methyl-1H-pyrazol-4-yl intermediate: : This can be synthesized via a cyclization reaction of an appropriate precursor.
Synthesis of the dihydroisoquinoline core: : This step might involve a Pictet-Spengler reaction where an amine reacts with an aldehyde.
Coupling Reaction: : The pyrazole intermediate is coupled with the dihydroisoquinoline derivative through a sulfonylation reaction.
Final Assembly: : The sulfonylated intermediate is then reacted with phenyl ethanone in the presence of a catalyst to yield the final compound.
Reaction conditions: often include solvents like dichloromethane, catalysts such as palladium complexes, and bases like triethylamine to facilitate reactions.
Industrial Production Methods
In an industrial setting, the preparation might involve similar steps but optimized for large scale. Automated processes, high-throughput synthesis, and continuous flow chemistry are employed to ensure consistent yield and purity.
Chemical Reactions Analysis
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions including:
Oxidation: : The compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might employ agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at different positions of the molecule, influenced by the electronic properties of the substituents.
Common Reagents and Conditions: : These include organic solvents (e.g., toluene, acetonitrile), catalysts (e.g., palladium, platinum), and bases or acids to regulate pH.
Major Products: : Depending on the reactions, products can vary from simple modifications of the core structure to more complex derivatives with added functional groups.
Scientific Research Applications
This compound is valuable in various research areas:
Chemistry: : Used in the development of new materials and as an intermediate in complex organic synthesis.
Biology: : Studied for its potential bioactivity, possibly influencing cellular pathways and biological processes.
Medicine: : Investigated for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: : Employed in the formulation of pharmaceuticals, agrochemicals, and as a component in specialty chemicals.
Mechanism of Action
The effects of 1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone are often a result of its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The precise mechanism may involve binding to active sites, altering enzymatic activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as derivatives of isoquinoline or pyrazole:
Uniqueness: : This compound’s unique sulfonyl linkage and ethanone moiety distinguish it from others, offering distinct reactivity and biological properties.
Similar Compounds: : Include other dihydroisoquinoline derivatives, sulfonyl phenyl compounds, and pyrazole-based molecules.
Properties
IUPAC Name |
1-[3-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(25)16-7-5-8-19(10-16)28(26,27)24-13-17-6-3-4-9-20(17)21(14-24)18-11-22-23(2)12-18/h3-12,21H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWUXUMEESOMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
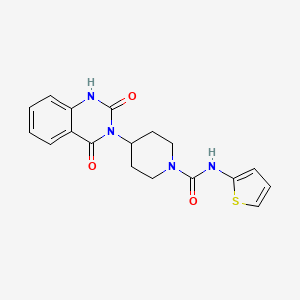

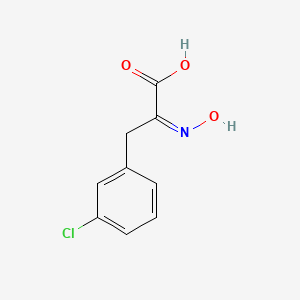
![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)
![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2980428.png)
![N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980429.png)
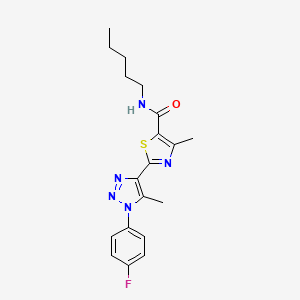

![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)
![3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2980434.png)

